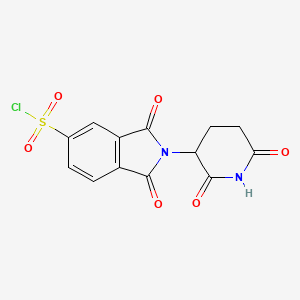
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is a complex organic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is known for its role in the development of various therapeutic agents, particularly those targeting specific proteins and pathways involved in disease processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions, including reduction and sulfonylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are crucial to achieving the desired purity levels, often exceeding 99% .
化学反応の分析
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the intermediate stages can be reduced to an amine group using common reducing agents like sodium borohydride.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications in medicinal chemistry .
科学的研究の応用
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of small-molecule inhibitors targeting specific proteins involved in cancer and other diseases.
Biological Research: The compound is employed in studies investigating protein degradation pathways, particularly those involving cereblon (CRBN) and GSPT1 proteins.
Pharmaceutical Development: It serves as a building block for the synthesis of various therapeutic agents, including those used in the treatment of multiple myeloma and other cancers.
作用機序
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as cereblon (CRBN) and GSPT1 proteins. By modulating the activity of these proteins, the compound can influence various cellular pathways, leading to the degradation of target proteins and the suppression of disease-related processes .
類似化合物との比較
Similar Compounds
Thalidomide: A related compound with similar structural features and applications in medicinal chemistry.
Lenalidomide: Another derivative with enhanced potency and reduced toxicity compared to thalidomide.
Pomalidomide: A third-generation derivative with improved efficacy in the treatment of multiple myeloma.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride stands out due to its specific sulfonyl chloride group, which allows for unique substitution reactions and the formation of diverse derivatives. This structural feature enhances its versatility in medicinal chemistry and pharmaceutical research .
特性
分子式 |
C13H9ClN2O6S |
|---|---|
分子量 |
356.74 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClN2O6S/c14-23(21,22)6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) |
InChIキー |
BUYYYDYZKHIROD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















